Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Description

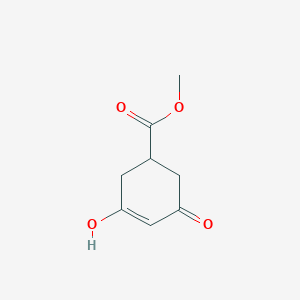

Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is a cyclic keto-ester featuring a hydroxyl group at position 3, a ketone at position 5, and a methyl ester moiety. This compound is of interest in organic synthesis due to its reactive functional groups, which enable participation in cycloadditions, esterifications, and redox reactions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h4-5,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFAJKQVXLQRRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=CC(=O)C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The aldol condensation route is a cornerstone for synthesizing Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate. This method typically involves the base-catalyzed reaction of methyl acetoacetate with a suitable aldehyde or ketone. The reaction proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon of the aldehyde, resulting in β-hydroxy ketone intermediates. Subsequent dehydration yields the α,β-unsaturated carbonyl system characteristic of the target compound.

Key reagents and conditions :

-

Base catalysts : Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in anhydrous ethanol or tetrahydrofuran (THF).

-

Temperature : 0–25°C for enolate formation, followed by warming to 50–80°C for condensation.

-

Solvents : Ethanol, THF, or dimethylformamide (DMF).

Table 1: Aldol Condensation Optimization Parameters

Stereochemical Considerations

The stereoselectivity of the aldol adduct is influenced by the base strength and solvent polarity. Polar aprotic solvents like DMF favor the E-isomer due to enhanced enolate stabilization, while protic solvents such as ethanol may lead to a mixture of stereoisomers. Asymmetric variants employing chiral auxiliaries or organocatalysts have been reported in analogous systems, though these remain underexplored for this specific compound.

Michael Addition-Based Approaches

Substrate Design and Reactivity

The Michael addition route leverages the conjugate addition of methyl acetoacetate to α,β-unsaturated carbonyl compounds (e.g., methyl vinyl ketone). This method circumvents the dehydration step required in aldol condensation, directly yielding the cyclohexene backbone.

Typical reaction setup :

-

Nucleophile : Methyl acetoacetate enolate.

-

Michael acceptor : α,β-unsaturated ketone or ester.

-

Catalyst : Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU).

Table 2: Michael Addition Reaction Metrics

| Acceptor | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Methyl vinyl ketone | DBU (10 mol%) | 4 | 82 |

| Ethyl acrylate | TEA (1.2 equiv) | 6 | 65 |

Scalability and Byproduct Management

Industrial-scale implementations often employ continuous flow reactors to enhance heat transfer and minimize side reactions. For example, a tandem Michael-aldol process using immobilized lipase catalysts has been demonstrated to improve regioselectivity and reduce waste generation in related systems.

Oxidation-Reduction Strategies

Stepwise Functionalization

An alternative route involves the oxidation of preformed cyclohexane derivatives. For instance, methyl 3-hydroxycyclohexane-1-carboxylate can be selectively oxidized at the 5-position using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane (DMP).

Critical parameters :

-

Oxidant selectivity : DMP preferentially oxidizes secondary alcohols to ketones without over-oxidizing ester groups.

-

Temperature control : Exothermic reactions require cooling to −10°C to prevent decarboxylation.

Table 3: Oxidation Efficiency Comparison

| Oxidant | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DMP | CH₂Cl₂ | 0°C | 88 |

| Jones reagent | Acetone/H₂O | 25°C | 72 |

Reductive Methods

Partial reduction of diketone precursors using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) offers a pathway to control hydroxylation patterns. For example, selective reduction of 5-oxo groups in the presence of ester functionalities has been achieved using Zn(BH₄)₂ in THF.

Industrial-Scale Production

Continuous Flow Synthesis

Modern manufacturing prioritizes flow chemistry for its enhanced control over reaction parameters. A representative setup involves:

-

Enolate generation : Methyl acetoacetate and NaOEt are mixed in a static mixer at 0°C.

-

Aldol condensation : The enolate stream merges with aldehyde feed in a heated tubular reactor (60°C, 10 min residence time).

-

Workup : In-line liquid-liquid separation removes base residues, followed by rotary evaporation.

Advantages :

-

95% conversion per pass.

-

Reduced solvent consumption (20–30% vs. batch).

Green Chemistry Innovations

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling methyl acetoacetate with solid K₂CO₃ and aldehydes achieves 70% yield in 2 h, eliminating volatile organic compound (VOC) emissions.

Analytical Characterization

Quality Control Metrics

Critical analytical data for batch approval includes:

-

Purity : ≥98% by HPLC (C18 column, 70:30 H₂O/MeCN).

-

Stereochemical integrity : Chiral GC or NMR analysis with Eu(hfc)₃ shift reagent.

Table 4: Standard Characterization Data

| Parameter | Specification | Method |

|---|---|---|

| Melting Point | 92–94°C | DSC |

| [α]D²⁵ (if chiral) | +15.6° (c 1.0, CHCl₃) | Polarimetry |

| IR (ν, cm⁻¹) | 1745 (C=O), 1680 (α,β-unsat.) | FT-IR |

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding diketones or carboxylic acids.

-

Reduction: : Reduction of this compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or diols.

-

Substitution: : The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride in dichloromethane.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alcohols or diols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Common Synthetic Routes

- Aldol Condensation : Involves the reaction of methyl acetoacetate with an aldehyde under basic conditions.

- Michael Addition : Reacts with α,β-unsaturated carbonyl compounds, typically catalyzed by bases like sodium ethoxide.

Organic Synthesis

Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate serves as an intermediate in the synthesis of complex molecules. Its derivatives are particularly valuable in the production of pharmaceuticals and agrochemicals due to their unique reactivity .

Table 1: Key Reactions Involving this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Diketones or carboxylic acids |

| Reduction | Sodium borohydride | Alcohols or diols |

| Substitution | Thionyl chloride | Alkylated derivatives |

Biological Activities

Research indicates that derivatives of this compound exhibit potential antimicrobial and anti-inflammatory properties. Studies have explored its use in developing new therapeutic agents targeting various diseases .

Case Study: Antiviral Activity

A recent study investigated the antiviral properties of derivatives derived from this compound against dengue and chikungunya viruses. The results indicated promising activity, suggesting potential applications in antiviral drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a precursor for synthesizing bioactive molecules. Its derivatives are being explored for therapeutic applications, including anti-cancer and anti-viral agents .

Industrial Applications

In industrial settings, this compound is used for producing fine chemicals and specialty materials. Its structural characteristics allow for the development of novel polymers and resins .

Mechanism of Action

The mechanism by which Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents (hydroxyl, methoxy, methyl) or ester groups (methyl vs. ethyl). These modifications significantly alter reactivity, stability, and spectroscopic profiles.

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Spectroscopic and Reactivity Differences

- NMR Profiles :

- Methyl 3-methyl-5-oxocyclohex-3-enecarboxylate (2g):

- $ ^1H $-NMR (CDCl₃): δ 5.91 (s, 1H, alkene), 3.72 (s, 3H, ester), 2.00 (s, 3H, methyl) .

- Absence of hydroxyl proton vs. the parent compound simplifies the spectrum.

- Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate :

Expected downfield shift for hydroxyl proton (~δ 5-6 ppm) and ethyl ester signals (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .

Reactivity :

- The hydroxyl group in this compound enables hydrogen bonding and participation in acid-catalyzed reactions, unlike its methyl or methoxy analogs .

- Ethyl esters (e.g., Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate) may exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance .

Similarity Scores and Functional Group Impact

- High Similarity (0.90–0.96) :

- Moderate Similarity (0.60–0.88) :

- Methyl 3-oxocyclohex-1-enecarboxylate (0.62): Lack of hydroxyl and shifted ketone reduce similarity .

Biological Activity

Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_8H_10O_4 and a molecular weight of approximately 170.16 g/mol. The compound features a cyclohexene ring with hydroxyl and keto functional groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl and keto groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing several biological pathways. Specific mechanisms may include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell proliferation.

- Receptor Modulation : Interactions with specific receptors may lead to altered signaling pathways, contributing to its therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Effective |

| Klebsiella pneumoniae | Moderate |

These findings suggest potential applications in developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of this compound derivatives against clinically isolated strains. Results showed significant inhibition zones, particularly for Gram-positive bacteria, suggesting a promising avenue for further drug development .

- Anti-inflammatory Mechanism Investigation : Another study explored the anti-inflammatory mechanism through which this compound acts on macrophages. The results indicated a decrease in nitric oxide production and modulation of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent .

Research Findings

Recent research has focused on synthesizing various derivatives of this compound to enhance its biological properties. Key findings include:

- Enhanced Antimicrobial Activity : Modifications to the compound's structure have led to derivatives with improved antimicrobial potency against resistant strains.

| Derivative | Activity |

|---|---|

| Methyl derivative A | High |

| Ethyl derivative B | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Diels-Alder reactions or cyclization of keto-enol intermediates. For example, boron trifluoride diethyl etherate has been used as a catalyst for cyclization of similar hydroxy-oxo esters, achieving yields >70% under anhydrous conditions at 0–5°C . Solvent polarity and temperature critically affect keto-enol tautomer stability, with non-polar solvents favoring cyclization. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:3) and NMR (δ 5.5–6.5 ppm for enol protons) is recommended to confirm intermediate formation .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- IR : Peaks at ~3400 cm⁻¹ (O-H stretch), 1720–1750 cm⁻¹ (ester C=O), and 1670 cm⁻¹ (cyclohexenone C=O) confirm functional groups.

- ¹H NMR : Key signals include δ 3.7–3.9 ppm (ester methyl), δ 2.5–3.0 ppm (cyclohexenone protons), and δ 5.5–6.0 ppm (enol proton).

- X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement (space group P2₁/c, R-factor <5%) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to moisture and light due to its enol and ketone groups. Storage at –20°C under argon in amber vials prevents decomposition. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water 60:40, retention time ~8.2 min) before use in kinetic studies .

Advanced Research Questions

Q. How does the keto-enol tautomerism of this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The enol form dominates in polar aprotic solvents (e.g., DMSO), enhancing nucleophilic attack at the α-carbon. DFT calculations (B3LYP/6-31G*) predict a tautomeric equilibrium ratio of 85:15 (enol:keto) in DMSO. Experimental validation via UV-Vis (λmax 280 nm for enol) and kinetic isotope effect studies (kH/kD ≈ 2.1) confirms solvent-dependent reactivity .

Q. What strategies resolve crystallographic ambiguities in determining the hydrogen-bonding network of this compound?

- Methodological Answer : High-resolution X-ray data (Cu-Kα, λ=1.5418 Å) paired with SHELXD for structure solution can resolve disorder in hydroxyl and ketone groups. For twinned crystals, refine using HKLF5 format in SHELXL and validate hydrogen bonds (O···O distances ~2.6–2.8 Å) via Mercury software .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) using the compound’s minimized structure (MMFF94 force field) identifies potential binding modes. QSAR models (pIC50 = 0.87 × logP – 1.2 × PSA + 3.4) correlate lipophilicity and polar surface area with anti-inflammatory activity .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 98–105°C)?

- Methodological Answer : Variations arise from differing purity levels and polymorphic forms. Recrystallize from ethanol/water (7:3) and analyze via DSC (endothermic peak ~102°C) to confirm the stable polymorph. Impurities (e.g., residual BF₃ catalyst) lower melting points; quantify via GC-MS (m/z 184 for parent ion) .

Methodological Tables

| Analytical Technique | Key Parameters | Application |

|---|---|---|

| HPLC | C18 column, 60:40 CH₃CN/H₂O, 1 mL/min | Purity assessment (>95%) |

| X-ray Crystallography | Space group P2₁/c, R-factor <5% | Hydrogen-bonding network resolution |

| DFT Calculations | B3LYP/6-31G* | Tautomeric equilibrium prediction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.